(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone
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Overview
Description
(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone is a complex organic compound featuring a thiophene ring, a trifluoromethyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized to introduce the piperazine and trifluoromethyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ketone group can produce the corresponding alcohol.
Scientific Research Applications
(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (Thiophen-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone
- (Thiophen-3-yl)(4-{2-[2-(difluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone
Uniqueness
(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
918480-22-5 |
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Molecular Formula |
C18H19F3N2OS |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
thiophen-3-yl-[4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19F3N2OS/c19-18(20,21)16-4-2-1-3-14(16)5-7-22-8-10-23(11-9-22)17(24)15-6-12-25-13-15/h1-4,6,12-13H,5,7-11H2 |
InChI Key |
VVHXQVHJXGMKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2C(F)(F)F)C(=O)C3=CSC=C3 |
Origin of Product |
United States |
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